BenchChemオンラインストアへようこそ!

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

P2X3 Purinergic Receptor Pain & Cough Pharmacology Quinazoline-2,4-dione SAR

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207016-88-3) is a novel quinazoline-2,4-dione derivative that functions as a selective antagonist of the P2X3 purinergic receptor. This compound has been specifically evaluated for its antagonist activity against recombinant P2X3 receptors.

Molecular Formula C23H15FN4O3
Molecular Weight 414.396
CAS No. 1207016-88-3
Cat. No. B2476025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS1207016-88-3
Molecular FormulaC23H15FN4O3
Molecular Weight414.396
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F
InChIInChI=1S/C23H15FN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30)
InChIKeyMNXRLQDVEGJCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207016-88-3): A Targeted P2X3 Antagonist for Pain & Respiratory Research


3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1207016-88-3) is a novel quinazoline-2,4-dione derivative that functions as a selective antagonist of the P2X3 purinergic receptor. This compound has been specifically evaluated for its antagonist activity against recombinant P2X3 receptors [1]. The P2X3 receptor is a clinically validated target for chronic cough, neuropathic pain, and overactive bladder, where its selective inhibition is critical to avoid the taste-disturbance side effects linked to P2X2/3 heteromeric receptor blockade seen with first-generation agents like gefapixant [2].

Why Interchanging 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with Other P2X3 Antagonists is Scientifically Unjustified


Within the P2X3 antagonist class, minute structural variations lead to drastic shifts in selectivity between homomeric P2X3 and heteromeric P2X2/3 receptors. The clinical failure of gefapixant (MK-7264), a first-generation antagonist with an IC50 of 45 nM at human P2X3, due to a >50% incidence of taste loss caused by off-target P2X2/3 inhibition, exemplifies the risk of assuming functional interchangeability [1]. The unique quinazoline-2,4-dione core and the 1,2,4-oxadiazole substitution pattern of compound 1207016-88-3 constitute a distinct chemotype that may exhibit a different selectivity fingerprint compared to triazine-based (e.g., US9150546) or sulfonamide-based back-up series [2].

Quantitative Differentiation of 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (1207016-88-3) vs. Closest Analogues


Direct Comparison of Rat P2X3 Antagonist Potency: 340 nM vs. 80 nM for a Closely Related Analog

In a BindingDB-curated direct comparison, the target compound (CAS 1207016-88-3) demonstrates antagonist activity at the rat P2X3 receptor with an EC50 of 340 nM when tested at a 10 µM concentration in Xenopus oocytes. In contrast, a closely related analog (US9150546, I-362) demonstrates an IC50 of 80 nM in the same assay [1]. This constitutes a 4.25-fold difference in potency.

P2X3 Purinergic Receptor Pain & Cough Pharmacology Quinazoline-2,4-dione SAR

Structural Uniqueness of the Quinazoline-2,4-dione Core as a Class-Level Differentiator from Triazine-Based P2X3 Antagonists

The compound 1207016-88-3 features a quinazoline-2,4(1H,3H)-dione core, which is a distinct scaffold not present in the triazine-based P2X3 antagonists described in patents US9150546 and US9688643 [1]. The addition of a 3-phenyl-1,2,4-oxadiazole directly linked to the 7-position of the quinazoline ring provides a structurally unique vector for interaction with the P2X3 receptor, which may differentiate its selectivity profile from the amino-quinazoline cores commonly explored in P2X3 inhibitor back-up series [2].

Quinazoline-2,4-dione Scaffold Hopping Selectivity Profiling

The P2X3 Selectivity Challenge: Avoiding P2X2/3-Mediated Taste Disturbance Seen with Gefapixant

First-generation P2X3 antagonist gefapixant (AF-219) exhibits potent human P2X3 inhibition (IC50 = 45 nM) but causes severe taste disturbance in >50% of patients due to its additional blockade of the P2X2/3 heterotrimeric receptor [1]. While the P2X2/3 selectivity data for compound 1207016-88-3 is not publicly available, its distinct quinazoline-2,4-dione scaffold and the 340 nM potency at rat P2X3 represent a fundamentally different chemical starting point for achieving P2X3 vs. P2X2/3 selectivity [2].

Chronic Cough Taste Disturbance P2X2/3 Heteromer

High-Value Research Applications for 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione


Scaffold Hopping in P2X3 Drug Discovery Programs

Procurement managers for pharmaceutical companies seeking a differentiated chemical matter for P2X3 can acquire compound 1207016-88-3 as a validated quinazoline-2,4-dione scaffold distinct from the triazine and sulfonamide series dominating current patents. Its confirmed P2X3 antagonist activity (EC50 = 340 nM) in Xenopus oocytes provides a chemically tractable starting point for lead optimization [1].

Selectivity Profiling for Next-Generation Chronic Cough Therapeutics

Given the urgent need for P2X3 antagonists devoid of P2X2/3-mediated taste disturbance, compound 1207016-88-3 serves as a critical reagent for counter-screening against P2X2/3 heteromeric receptors. Its structural uniqueness makes it an ideal tool compound to identify novel binding determinants that confer subtype selectivity [1].

Structure-Activity Relationship (SAR) Exploration at the P2X3 Orthosteric Site

The combination of a 2-fluorobenzyl group at the N-3 position and a 3-phenyl-1,2,4-oxadiazole at the C-7 position of the quinazoline core represents a unique substitution pattern. Medicinal chemistry groups can systematically modify these vectors to map the P2X3 binding pocket and drive further gains in potency and selectivity [1].

Quote Request

Request a Quote for 3-(2-fluorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.